molecular formula C9H8IN B580745 4-Iodo-2-methyl-1H-indole CAS No. 1260386-20-6

4-Iodo-2-methyl-1H-indole

Cat. No. B580745
CAS RN: 1260386-20-6
M. Wt: 257.074
InChI Key: GKTHMTTXXWGZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives are synthesized using various methods. One such method is the Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .


Molecular Structure Analysis

The molecular formula of this compound is C9H8IN . It is a derivative of 1H-Indole, which has a molecular weight of 131.1745 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are important types of molecules and natural products . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Mechanism of Action

While the specific mechanism of action for 4-Iodo-2-methyl-1H-indole is not mentioned in the retrieved papers, indole derivatives are known to have a wide range of biological activities . They are used in the treatment of cancer cells, microbes, and various types of disorders in the human body .

Safety and Hazards

4-Iodo-2-methyl-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions in the research of 4-Iodo-2-methyl-1H-indole and other indole derivatives include the development of new synthesis methods and the exploration of their biological and pharmaceutical activities . The combination of Fischer indole synthesis and indole N-alkylation is geared towards successful application as a rapid one-pot process , which could be a promising direction for future research.

properties

IUPAC Name

4-iodo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTHMTTXXWGZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.